2-(4-Ethoxyphenoxy)-2-methylpropanoic acid
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Overview
Description
Pin1 modulator 1 is a compound that specifically targets the peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1). Pin1 is an enzyme that plays a crucial role in regulating the conformation of phosphorylated proteins, which in turn affects various cellular processes such as cell cycle progression, apoptosis, and signal transduction . Pin1 modulator 1 has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pin1 modulator 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Commonly used reagents in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .
Industrial Production Methods
Industrial production of Pin1 modulator 1 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the purity and identity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pin1 modulator 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of Pin1 modulator 1 include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Pin1 modulator 1 has a wide range of scientific research applications, including:
Mechanism of Action
Pin1 modulator 1 exerts its effects by specifically binding to the catalytic site of Pin1, thereby inhibiting its isomerase activity. This interaction leads to conformational changes in phosphorylated proteins, affecting their stability, localization, and function. The inhibition of Pin1 activity disrupts various cellular pathways, including those involved in cell cycle progression, apoptosis, and signal transduction . Molecular targets of Pin1 modulator 1 include phosphorylated serine/threonine-proline motifs in proteins .
Comparison with Similar Compounds
Pin1 modulator 1 is unique in its ability to specifically target the Pin1 enzyme and inhibit its isomerase activity. Similar compounds include:
All-trans retinoic acid (ATRA): A therapeutic compound used in the treatment of acute promyelocytic leukemia that also targets Pin1.
HWH8-33 and HWH8-36: Compounds identified as Pin1 inhibitors with anticancer activity.
Compared to these compounds, Pin1 modulator 1 offers distinct advantages in terms of specificity and potency, making it a promising candidate for further research and development .
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-15-9-5-7-10(8-6-9)16-12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDXPDNFJCQRSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407120 |
Source
|
Record name | 2-(4-ethoxyphenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154548-95-5 |
Source
|
Record name | 2-(4-ethoxyphenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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